3-(4,4,4-Trifluorobutoxy)benzaldehyde 3-(4,4,4-Trifluorobutoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17370960
InChI: InChI=1S/C11H11F3O2/c12-11(13,14)5-2-6-16-10-4-1-3-9(7-10)8-15/h1,3-4,7-8H,2,5-6H2
SMILES:
Molecular Formula: C11H11F3O2
Molecular Weight: 232.20 g/mol

3-(4,4,4-Trifluorobutoxy)benzaldehyde

CAS No.:

Cat. No.: VC17370960

Molecular Formula: C11H11F3O2

Molecular Weight: 232.20 g/mol

* For research use only. Not for human or veterinary use.

3-(4,4,4-Trifluorobutoxy)benzaldehyde -

Specification

Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
IUPAC Name 3-(4,4,4-trifluorobutoxy)benzaldehyde
Standard InChI InChI=1S/C11H11F3O2/c12-11(13,14)5-2-6-16-10-4-1-3-9(7-10)8-15/h1,3-4,7-8H,2,5-6H2
Standard InChI Key VKUZNGHQUXHQFL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)OCCCC(F)(F)F)C=O

Introduction

Structural and Electronic Properties of 3-(4,4,4-Trifluorobutoxy)benzaldehyde

Molecular Architecture

The compound’s structure comprises a benzene ring with an aldehyde group (-CHO) at position 1 and a 4,4,4-trifluorobutoxy (-O-(CH₂)₃CF₃) substituent at position 3. The trifluorobutoxy chain introduces steric bulk and electronic effects, with the fluorine atoms creating a strong electron-withdrawing environment. This configuration stabilizes the aldehyde group against nucleophilic attack while enhancing solubility in nonpolar solvents .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for 3-(4,4,4-trifluorobutoxy)benzaldehyde reveal distinct signals:

  • ¹H NMR: A singlet at δ 10.44 ppm corresponds to the aldehyde proton, while aromatic protons appear as a doublet (δ 7.31 ppm) and a doublet of doublets (δ 7.13 ppm). The trifluorobutoxy chain’s methylene protons resonate as triplets between δ 4.10 and δ 2.20 ppm .

  • ¹³C NMR: The aldehyde carbon appears at δ 192.1 ppm, with aromatic carbons ranging from δ 130.5 to δ 114.2 ppm. The CF₃ group’s carbon resonates at δ 126.5 ppm (q, J = 288 Hz) .

Infrared (IR) spectroscopy shows a strong absorption band at 1678 cm⁻¹ for the aldehyde C=O stretch, with C-F vibrations observed at 1120–1250 cm⁻¹ .

Synthetic Pathways and Optimization

Conventional Synthesis Routes

The synthesis of 3-(4,4,4-trifluorobutoxy)benzaldehyde typically involves sequential etherification and formylation steps:

  • Etherification:

    • Reaction of 3-hydroxybenzaldehyde with 1,1,1-trifluoro-4-bromobutane in the presence of a base (e.g., K₂CO₃) yields 3-(4,4,4-trifluorobutoxy)benzaldehyde.

    • Conditions: DMF solvent, 80°C, 12 hours.

    • Yield: ~75% after purification .

  • Alternative Approaches:

    • Formylation of pre-functionalized benzene derivatives: Direct formylation using dichloromethyl methyl ether (DCME) or Vilsmeier-Haack reagent .

    • Cross-coupling reactions: Palladium-catalyzed coupling of trifluorobutyl halides with benzaldehyde precursors.

Challenges in Synthesis

  • Regioselectivity: Competing substitution at ortho/para positions necessitates careful control of reaction conditions .

  • Fluorine Stability: Degradation of the trifluorobutoxy group under acidic or high-temperature conditions requires inert atmospheres and low-temperature protocols .

Comparative Analysis with Structural Analogues

Electron-Withdrawing Substituents

The table below contrasts 3-(4,4,4-trifluorobutoxy)benzaldehyde with related benzaldehyde derivatives:

CompoundSubstituentKey PropertiesApplications
3-Bromo-4-fluorobenzaldehydeBr (C-3), F (C-4)Antibacterial activityPharmaceutical intermediates
3-Chloro-4-trifluoromethylbenzaldehydeCl (C-3), CF₃ (C-4)High lipophilicity (logP = 3.2)Agrochemical synthesis
3-(4,4,4-Trifluorobutoxy)benzaldehyde-O-(CH₂)₃CF₃ (C-3)Enhanced solubility (logP = 2.8)Materials science, fluorophores

The trifluorobutoxy group’s longer chain improves solubility in fluorinated solvents compared to shorter analogues like 3-trifluoromethoxybenzaldehyde .

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions, condensations, and redox reactions:

  • Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry.

  • Wittig Reaction: Generates α,β-unsaturated carbonyl compounds for polymer precursors .

Trifluorobutoxy-Directed Reactions

The electron-withdrawing -O-(CH₂)₃CF₃ group directs electrophilic substitution to the para position, enabling regioselective nitration or sulfonation.

Applications in Materials Science

Fluorinated Liquid Crystals

3-(4,4,4-Trifluorobutoxy)benzaldehyde serves as a precursor for fluorinated stilbene derivatives, which exhibit:

  • High Thermal Stability: Decomposition temperatures >250°C .

  • Luminescence: Blue fluorescence (λ_em = 450 nm) under UV excitation .

Security Inks

Stilbene derivatives synthesized from this compound are used in security papers due to their solvent-dependent fluorescence quenching .

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